molecular formula C9H9NO5 B1296519 3-(4-Nitrophenoxy)propionic acid CAS No. 10572-16-4

3-(4-Nitrophenoxy)propionic acid

Cat. No. B1296519
CAS RN: 10572-16-4
M. Wt: 211.17 g/mol
InChI Key: RRQDYEMTBDVXQY-UHFFFAOYSA-N
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Description

3-(4-Nitrophenoxy)propionic acid is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 . It is used in various applications, including as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-(4-Nitrophenoxy)propionic acid consists of a propionic acid molecule attached to a 4-nitrophenol molecule via an ether linkage . The average mass of the molecule is 211.171 Da .


Physical And Chemical Properties Analysis

3-(4-Nitrophenoxy)propionic acid has a density of 1.3±0.1 g/cm3 . Its boiling point is 382.7±17.0 °C at 760 mmHg . The compound is slightly soluble in water .

Scientific Research Applications

  • Biotechnology and Food Safety

    • Propionic acid and its derivatives are considered “Generally Recognized As Safe” food additives and are generally used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications .
    • It is produced via biological pathways using Propionibacterium and some anaerobic bacteria .
    • Propionic acid and its salts have been used as food additives to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products .
  • Fermentation and Antimicrobial Properties

    • Antimicrobials released during fermentation by food-grade bacteria can help increase the microbiological safety of food .
    • Propionic acid—a strong antimicrobial—is obtained mainly by the petrochemical route, yet there is increasing interest in its synthesis in biotechnological pathway .
    • The tested fermentates have strong and specific antimicrobial activity against Pseudomonas aeruginosa, Bacillus subtilis and Staphylococcus aureus .
  • Chemical Synthesis

    • 3-(4-Nitrophenoxy)propionic acid is a chemical compound with the molecular formula C9H9NO5 . It is often used in chemical synthesis .
  • Biosynthesis Pathways

    • 3-Hydroxypropionic acid (3-HP), a derivative of propionic acid, is an economically important platform compound from which a panel of bulk chemicals can be derived .
    • Compared with petroleum-dependent chemical synthesis, bioproduction of 3-HP has attracted more attention due to the utilization of renewable biomass .
    • This review outlines bacterial production of 3-HP, covering aspects of host strains (e.g., Escherichia coli and Klebsiella pneumoniae), metabolic pathways, key enzymes, and hurdles hindering high-level production .
  • Food Industry

    • Propionic acid and its derivatives are used in the food industry, particularly in the production of Swiss-type cheeses .
    • The protease activity of LAB promotes the release of peptides that stimulate the growth of propionic acid .
  • Microbial Propionic Acid Production

    • Propionic acid (propionate) is a commercially valuable carboxylic acid produced through microbial fermentation .
    • Propionic acid is mainly used in the food industry but has recently found applications in the cosmetic, plastics and pharmaceutical industries .
    • Propionate can be produced via various metabolic pathways, which can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways .
    • Biological propionate production is limited by high downstream purification costs which can be addressed if the target yield, productivity and titre can be achieved .
  • Flavor Enhancer

    • Propionate finds additional application as a flavor enhancer in the form of citronellyl or geranyl propionate .
    • Global production of propionic acid is estimated at 450,000 tonnes per year with a 2.7% annual growth and a price ranging between $2–$3 USD/kg .
  • Chemical Extraction

    • Supercritical carbon dioxide (solvent) and tri-n-octylamine (reactant) with high pressure (16 MPa) can be applied for propionic acid extraction from aqueous solutions at low temperature (35 °C) .
    • These methods with 94.7% extraction efficiency are superior to the physical extraction of organic acids .

Safety And Hazards

3-(4-Nitrophenoxy)propionic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

3-(4-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQDYEMTBDVXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909692
Record name 3-(4-Nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenoxy)propionic acid

CAS RN

10572-16-4
Record name 10572-16-4
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Record name 3-(4-Nitrophenoxy)propanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Nitrophenoxy)propionic acid
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Synthesis routes and methods I

Procedure details

A mixture of 4-nitrophenol (14.0 g., 0.10 mol), 3-chloropropionic acid (10.8 g., 0.10 mol) and potassium hydroxide (11.2 g., 0.20 mol) in water and ethanol is heated at reflux temperature for 2 hours, cooled to ambient temperature, acidified with concentrated HCl to pH˜1, and extracted with ethyl acetate. The organic phase is washed with a saturated aqueous solution of sodium bicarbonate. The aqueous bicarbonate phase is acidified with concentrated hydrochloric acid, and extracted with ethyl acetate. The final ethyl acetate extract is washed with brine, dried over MgSO4 and concentrated in vacuo. The resultant residue is crystallized from ethyl ether and hexane to afford the title compound as an off-white crystalline solid, 5.3 g (25% yield), mp 117-118° C., identified by NMR and mass spectral analyses.
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14 g
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11.2 g
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25%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

Dissolve p-nitrophenol (11 g, 100 mmol), 3-chloropropanoic acid (14 g, 100 mmol) in a mixture of ethanol (100 mL) and 20% aqueous KOH solution (100 mL). Heat to reflux for 2 hrs, then adjust pH=1-3, extract with EtOAc (300 mL×3), combine the organic layers and wash with brine (300 mL×2), dry over anhydrous Na2SO4. Concentrate under reduced pressure to give the crude product. Purification by chromatography (silica gel, EtOAc:PE=1:4) affords the title compound (7.5 g, 14.9%). MS: (M+1): 212.1.
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11 g
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14 g
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100 mL
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Yield
14.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Motiu-DeGrood, W Hunt, J Wilde… - Journal of the American …, 1979 - ACS Publications
Compound 1, 4-(4-nitrophenoxy)-2-keto-«-butylphosphoric acid, was synthesized and shown to undergo elimination of p-nitrophenol in aqueous solution at pH 7.0 to form 2-keto-3-…
Number of citations: 18 pubs.acs.org
KD Green, MY Fosso, AS Mayhoub… - Bioorganic & medicinal …, 2019 - Elsevier
Chloramphenicol nitroreductase (CNR), a drug-modifying enzyme from Haemophilus influenzae, has been shown to be responsible for the conversion of the nitro group into an amine …
Number of citations: 11 www.sciencedirect.com
M Swiatyj - 2012 - search.proquest.com
The fructose 1, 6-bisphosphate type I aldolase from the thermophilic organism Thermoproteus tenax has been expressed and purified by heat treatment. The aldolase aldehyde …
Number of citations: 4 search.proquest.com

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